4-(4-Aminophenyl)sulfonylbenzene-1,3-diamine
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Overview
Description
4-(4-Aminophenyl)sulfonylbenzene-1,3-diamine is an organic compound with the molecular formula C12H13N3O2S. It is known for its unique structure, which includes both amine and sulfonyl functional groups. This compound is used in various scientific research applications due to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)sulfonylbenzene-1,3-diamine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 1,3-diaminobenzene under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenyl)sulfonylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro groups to amine groups.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, secondary amines, and substituted benzene derivatives .
Scientific Research Applications
4-(4-Aminophenyl)sulfonylbenzene-1,3-diamine is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)sulfonylbenzene-1,3-diamine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical reactions. These interactions can affect cellular pathways and biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Diaminophenyl)sulfonylbenzene-1,2-diamine
- N1-(4-Aminophenyl)benzene-1,4-diamine sulfate
Uniqueness
4-(4-Aminophenyl)sulfonylbenzene-1,3-diamine is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
35880-91-2 |
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Molecular Formula |
C12H13N3O2S |
Molecular Weight |
263.32 g/mol |
IUPAC Name |
4-(4-aminophenyl)sulfonylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H13N3O2S/c13-8-1-4-10(5-2-8)18(16,17)12-6-3-9(14)7-11(12)15/h1-7H,13-15H2 |
InChI Key |
UCVSVYPOQJMLCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)N)N |
Origin of Product |
United States |
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